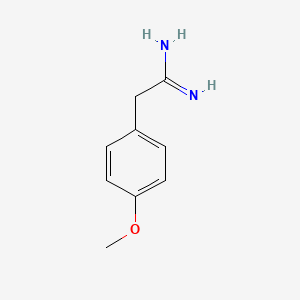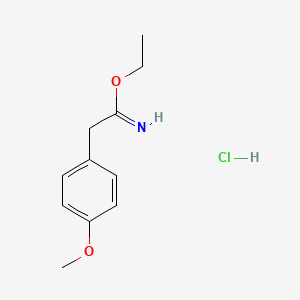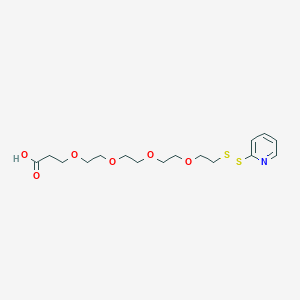
(2-pyridyldithio)-PEG4 acid
描述
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker that contains a 2-pyridyldithio group and a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable disulfide bonds with thiol groups. The PEG spacer provides flexibility and solubility, making it suitable for various biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-pyridyldithio)-PEG4 acid typically involves the reaction of a PEG derivative with a 2-pyridyldithio compound. One common method is to react a PEG derivative with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) under mild conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified using chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and commercial applications .
化学反应分析
Types of Reactions: (2-pyridyldithio)-PEG4 acid primarily undergoes thiol-disulfide exchange reactions. This involves the reaction of the 2-pyridyldithio group with free thiol groups (-SH) to form stable disulfide bonds. The reaction is typically carried out at a pH range of 7-8, which is optimal for thiol reactivity .
Common Reagents and Conditions:
Thiol-containing compounds: These are the primary reactants that interact with the 2-pyridyldithio group.
Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are commonly used.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to cleave the disulfide bonds formed.
Major Products: The major product of the thiol-disulfide exchange reaction is a disulfide-linked conjugate, where the 2-pyridyldithio group is replaced by a thiol group from the reactant .
科学研究应用
(2-pyridyldithio)-PEG4 acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and crosslinked polymers.
Biology: The compound is employed in the modification of proteins, peptides, and other biomolecules for various studies, including protein-protein interactions and enzyme activity assays.
作用机制
The mechanism of action of (2-pyridyldithio)-PEG4 acid involves the formation of disulfide bonds with thiol groups on target molecules. The 2-pyridyldithio group reacts with free thiols to form a disulfide bond, releasing pyridine-2-thione as a byproduct. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biomolecules .
相似化合物的比较
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A similar crosslinker that also contains a 2-pyridyldithio group but lacks the PEG spacer.
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS): Another heterobifunctional crosslinker that links thiol groups to amino groups.
Uniqueness: (2-pyridyldithio)-PEG4 acid is unique due to its PEG spacer, which provides increased solubility and flexibility compared to other crosslinkers like SPDP. This makes it particularly useful in applications where solubility and biocompatibility are critical .
属性
IUPAC Name |
3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQJVOLXIGESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

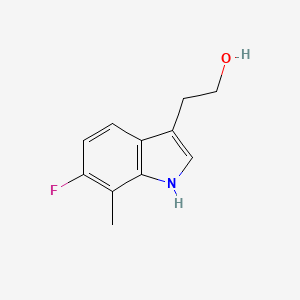
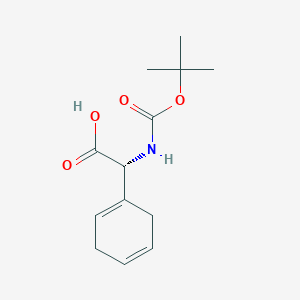

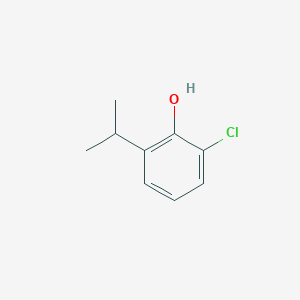
![Imidazo[1,2-a]pyrazine-2-acetonitrile](/img/structure/B3145695.png)
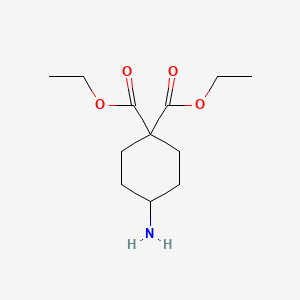
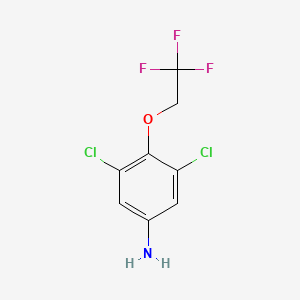

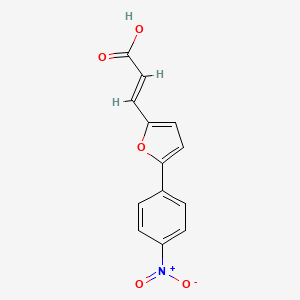
![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)
